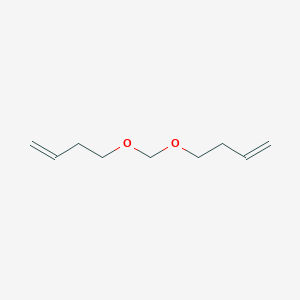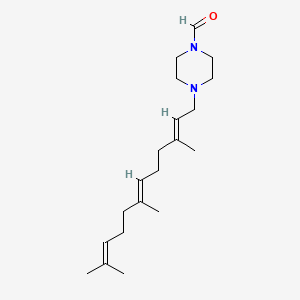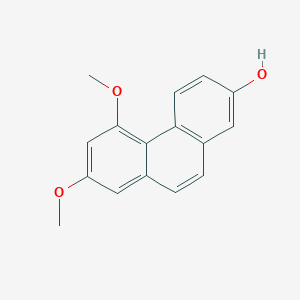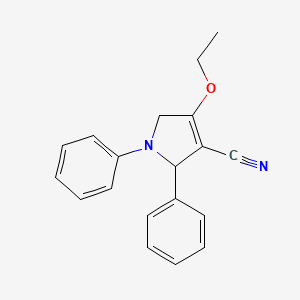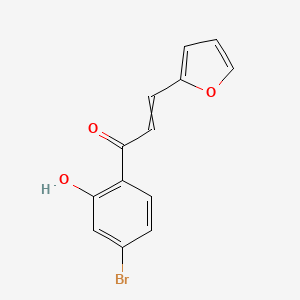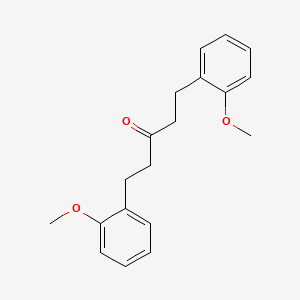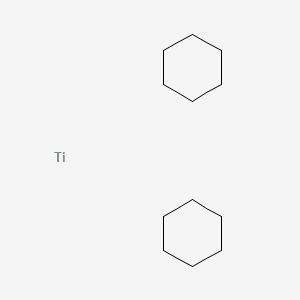
Cyclohexane;titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexane;titanium is a compound that combines the properties of cyclohexane, a cycloalkane with the molecular formula C₆H₁₂, and titanium, a transition metal known for its strength and resistance to corrosion. Cyclohexane is a colorless, flammable liquid with a distinctive detergent-like odor, and it is primarily used in the industrial production of adipic acid and caprolactam, which are precursors to nylon . Titanium, on the other hand, is widely used in various industries due to its high strength-to-weight ratio and excellent corrosion resistance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of cyclohexane;titanium compounds typically involves the reaction of cyclohexane with titanium-based catalysts. One common method is the oxidation of cyclohexane using titanium silicalite (TS-1) as a catalyst. This process involves the selective oxidation of cyclohexanol to cyclohexanone inside the porous system of TS-1 . The reaction conditions often include the use of molecular oxygen or hydrogen peroxide as oxidants, with the reaction being carried out at elevated temperatures and pressures to achieve high conversion rates.
Industrial Production Methods
On an industrial scale, cyclohexane is produced by the hydrogenation of benzene in the presence of a Raney nickel catalyst . The production of titanium-based catalysts, such as TS-1, involves the hydrothermal synthesis of titanium silicalite using tetraethyl orthosilicate (TEOS) and titanium butoxide (TBOT) in the presence of a templating agent like tetrapropylammonium hydroxide (TPAOH) .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexane;titanium compounds undergo various types of chemical reactions, including:
Oxidation: The oxidation of cyclohexane to cyclohexanone and cyclohexanol (KA oil) is a key industrial process.
Common Reagents and Conditions
Oxidants: Molecular oxygen (O₂), hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Titanium silicalite (TS-1), Raney nickel
Major Products
Cyclohexanone: Produced from the oxidation of cyclohexanol
Cyclohexanol: Produced from the reduction of cyclohexanone
KA Oil: A mixture of cyclohexanone and cyclohexanol, used as an intermediate in the production of nylon
Applications De Recherche Scientifique
Cyclohexane;titanium compounds have a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of cyclohexane;titanium compounds involves the activation of molecular oxygen or hydrogen peroxide by the titanium catalyst, leading to the formation of reactive oxygen species (ROS). These ROS then oxidize the cyclohexane to form cyclohexanone and cyclohexanol. The titanium catalyst facilitates the transfer of electrons and protons, enhancing the efficiency and selectivity of the oxidation process .
Comparaison Avec Des Composés Similaires
Cyclohexane;titanium compounds can be compared with other similar compounds, such as:
Cyclohexane: A simple cycloalkane with no metal component, used primarily as a solvent and in the production of nylon.
Titanium Dioxide (TiO₂): A widely used photocatalyst in the degradation of organic pollutants and the production of hydrogen via water splitting.
The uniqueness of this compound compounds lies in their ability to combine the properties of both cyclohexane and titanium, resulting in enhanced catalytic activity and selectivity in various chemical reactions.
Propriétés
Numéro CAS |
52462-43-8 |
|---|---|
Formule moléculaire |
C12H24Ti |
Poids moléculaire |
216.19 g/mol |
Nom IUPAC |
cyclohexane;titanium |
InChI |
InChI=1S/2C6H12.Ti/c2*1-2-4-6-5-3-1;/h2*1-6H2; |
Clé InChI |
BRMKJGCZCHZRRX-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCC1.C1CCCCC1.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[4.1.0]heptan-3-ol](/img/structure/B14656055.png)
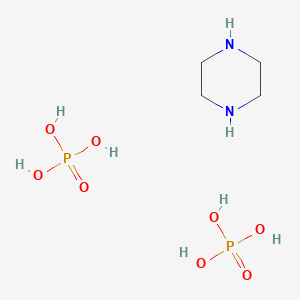
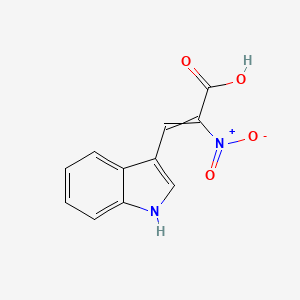
![N-bis[bis(prop-2-enyl)amino]phosphanyl-N-prop-2-enylprop-2-en-1-amine](/img/structure/B14656070.png)
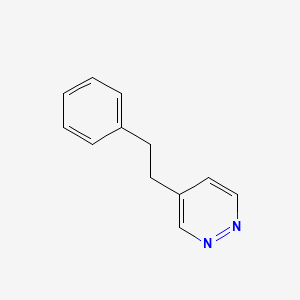
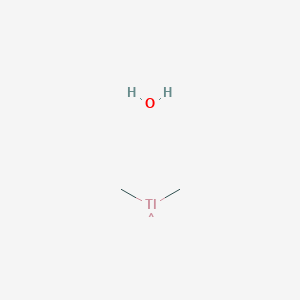
![2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14656097.png)
